molecular formula C12H22O2 B2708716 Ethyl 3-cyclohexyl-2-methylpropanoate CAS No. 154874-36-9

Ethyl 3-cyclohexyl-2-methylpropanoate

Cat. No.: B2708716
CAS No.: 154874-36-9
M. Wt: 198.306
InChI Key: PNTXMLPUPBGDPT-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-methylpropanoate is an ester derivative featuring a cyclohexyl substituent and a methyl branch on the propanoate backbone. Its structure combines steric bulk (cyclohexyl and methyl groups) with the reactivity of an ester moiety, making it a candidate for studying steric effects in catalytic reactions or as a precursor in fragrance or pharmaceutical intermediates.

Properties

IUPAC Name

ethyl 3-cyclohexyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTXMLPUPBGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexyl-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-cyclohexyl-2-methylpropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.

    Reduction: 3-cyclohexyl-2-methylpropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Fragrance Industry

One of the primary applications of ethyl 3-cyclohexyl-2-methylpropanoate is in the fragrance industry. It is utilized as a key ingredient in various perfume compositions due to its pleasant scent profile and stability under different conditions.

Case Studies in Fragrance Applications

  • Perfume Composition :
    • This compound is incorporated into perfumes to enhance their olfactory appeal. Its use can lead to improved stability and longevity of fragrances compared to traditional compounds.
    • A patent describes its application in producing fragrance mixtures that exhibit enhanced stability and dermatological safety, making it suitable for personal care products such as lotions and deodorants .
  • Microencapsulation Techniques :
    • The compound can be microencapsulated to control the release of fragrance over time. This technique allows for prolonged scent retention, which is beneficial in household products like air fresheners and cleaning agents .

Pharmaceutical Applications

This compound has potential uses in pharmaceutical formulations, particularly as a precursor or intermediate in the synthesis of bioactive compounds.

Chemical Synthesis Applications

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

  • Aldol Reactions :
    • The compound can undergo aldol-type reactions with carbonyl compounds, facilitating the synthesis of larger molecular frameworks that are essential in medicinal chemistry .
  • Modification for Anticancer Activity :
    • Research indicates that structural modifications can yield derivatives with enhanced biological activity against cancer cells. This highlights its potential as a versatile intermediate in drug development .

Summary Table of Applications

Application AreaDescriptionExamples
Fragrance IndustryUsed as a key ingredient in perfumes for scent enhancementPersonal care products, air fresheners
PharmaceuticalPotential precursor for bioactive compoundsAnticancer agents
Chemical SynthesisBuilding block for organic synthesisAldol reactions, HDAC inhibitors

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-methylpropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 3-cyclohexyl-2-methylpropanoate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₁₂H₂₀O₂ (inferred) ~196.29 Cyclohexyl, methyl, ester Potential synthetic intermediate
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 239.25 Cyano, methoxyphenyl, conjugated double bond Syn-periplanar conformation; precursor to bioactive amides/propenoates
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate C₁₈H₂₃NO₄ 317.38 Indole, ethoxycarbonyl, ester Requires strict safety protocols; limited physico-chemical data
Ethyl 2-(3,3-dimethylcyclohexylidene)propanoate C₁₂H₂₀O₂ 196.29 Cyclohexylidene (unsaturated ring), ester Synthesized via NaOH reflux; high yield (97%)
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Methylsulfonyl, ester Electron-withdrawing sulfonyl group enhances reactivity
2-(Diethylamino)ethyl 3-cyclohex-3-enyl-3-hydroxy-2-phenylpropanoate hydrochloride C₂₂H₃₂ClNO₄ 410.95 Cyclohexenyl, phenyl, aminoethyl, hydrochloride salt Polar salt form; potential pharmacological activity

Impact of Functional Groups on Properties

  • Cyclohexyl vs.
  • Electron-Withdrawing Groups: The methylsulfonyl group in Ethyl 3-(methylsulfonyl)propanoate increases polarity and reactivity in nucleophilic substitutions compared to the target compound’s less polar substituents .
  • Conjugated Systems: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s conjugated double bond and cyano group enable applications in photochemical reactions or as intermediates in drug synthesis .

Data Gaps and Research Needs

  • Limited data exist for this compound’s physical properties (e.g., melting point, solubility) and toxicity.
  • Comparative studies on the biological activity of cyclohexyl-containing esters versus aromatic analogs (e.g., phenyl or indole derivatives) are absent in the provided evidence.

Biological Activity

Ethyl 3-cyclohexyl-2-methylpropanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an ester characterized by the following structural formula:

\text{C}_1_0\text{H}_{18}\text{O}_2

This compound features a cyclohexyl group, which contributes to its steric properties, influencing its biological interactions. Its molecular structure allows it to undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may interact with various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. As an ester, it can be hydrolyzed into ethyl 3-cyclohexyl-2-methylpropanoic acid and ethanol, both of which may exhibit distinct biological effects. The compound has been studied for its potential to act as a ligand for various receptors or enzymes, modulating their activity and influencing cellular pathways.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that modifications to the structure of related esters resulted in compounds with IC50 values in the low micromolar range against HCT-116 (colon cancer) cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines in cell cultures, suggesting that this ester might exert similar effects through modulation of inflammatory pathways .

Case Studies

  • Anticancer Activity : A study investigated a series of methylated propanoate derivatives, including this compound, which demonstrated significant antiproliferative effects against multiple cancer cell lines. The results indicated that structural modifications could enhance bioactivity and selectivity towards cancer cells .
  • Mechanistic Insights : Another study focused on the mechanism of action of related cyclohexyl esters. It was found that these compounds could inhibit specific enzymes involved in tumor progression and inflammation, providing insights into their therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl AcetateSimple esterSolvent properties
Methyl ButyrateFruity odor; used in flavoringsLimited biological activity
Ethyl PropanoateCommon flavoring agentMinimal therapeutic effects
This compoundCyclohexyl group enhances reactivityPotential anticancer and anti-inflammatory

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